molecular formula C14H21NO3 B263320 Tert-butyl (3-propoxyphenyl)carbamate

Tert-butyl (3-propoxyphenyl)carbamate

Cat. No. B263320
M. Wt: 251.32 g/mol
InChI Key: QLQOGSRXXOGYFT-UHFFFAOYSA-N
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Description

Tert-butyl (3-propoxyphenyl)carbamate, also known as tert-butyl (3-propoxyphenyl)carbamate, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been thoroughly investigated. In

Mechanism of Action

The mechanism of action of Tert-butyl (3-propoxyphenyl)carbamate (3-propoxyphenyl)carbamate involves its interaction with GABA-A receptors. Specifically, this compound acts as a positive allosteric modulator of these receptors, which results in an increase in the activity of these receptors and a subsequent decrease in neuronal excitability. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics and sedatives.
Biochemical and Physiological Effects
The biochemical and physiological effects of Tert-butyl (3-propoxyphenyl)carbamate (3-propoxyphenyl)carbamate are primarily related to its modulation of GABA-A receptors. Specifically, this compound has been shown to increase the activity of these receptors, which results in a decrease in neuronal excitability. This effect has been shown to have potential therapeutic applications in the treatment of anxiety disorders and other conditions related to neuronal hyperactivity.

Advantages and Limitations for Lab Experiments

One of the main advantages of Tert-butyl (3-propoxyphenyl)carbamate (3-propoxyphenyl)carbamate for lab experiments is its ability to modulate GABA-A receptors in a specific and predictable manner. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. However, there are also some limitations to the use of this compound in lab experiments, including its potential toxicity and the need for careful dosing and administration.

Future Directions

There are many potential future directions for research in the area of Tert-butyl (3-propoxyphenyl)carbamate (3-propoxyphenyl)carbamate. One area of interest is the development of new compounds based on this chemical structure that may have improved efficacy and fewer side effects. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications in various neurological and psychiatric conditions. Finally, there is a need for further research on the potential toxicity of this compound and its safety for use in humans.

Synthesis Methods

Tert-butyl (3-propoxyphenyl)carbamate is synthesized using a specific method involving the reaction of Tert-butyl (3-propoxyphenyl)carbamate chloroformate with 3-propoxyaniline. This reaction results in the formation of Tert-butyl (3-propoxyphenyl)carbamate (3-propoxyphenyl)carbamate, which can be purified and used for various scientific applications.

Scientific Research Applications

Tert-butyl (3-propoxyphenyl)carbamate has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where this compound has been shown to have significant effects on neuronal activity. Specifically, Tert-butyl (3-propoxyphenyl)carbamate (3-propoxyphenyl)carbamate has been shown to modulate the activity of GABA-A receptors, which are important for regulating neuronal excitability.

properties

Product Name

Tert-butyl (3-propoxyphenyl)carbamate

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

tert-butyl N-(3-propoxyphenyl)carbamate

InChI

InChI=1S/C14H21NO3/c1-5-9-17-12-8-6-7-11(10-12)15-13(16)18-14(2,3)4/h6-8,10H,5,9H2,1-4H3,(H,15,16)

InChI Key

QLQOGSRXXOGYFT-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)NC(=O)OC(C)(C)C

Canonical SMILES

CCCOC1=CC=CC(=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

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